Grossamide

Descripción general

Descripción

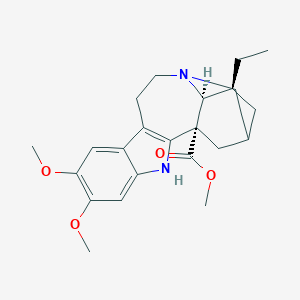

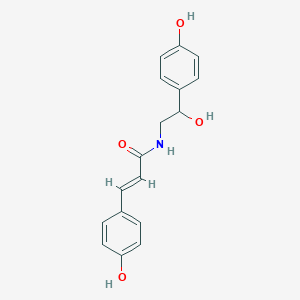

Grossamide is a chemical compound . It is a lignanamide that can be found in hemp seed . It has been reported to possess potential anti-inflammatory effects .

Synthesis Analysis

The first enantioselective total synthesis of this compound was achieved using a fully automated and scalable flow reactor . This synthesis involved the use of polymer-supported reagents, enzymes, and flow synthesis .

Chemical Reactions Analysis

This compound is involved in amide formation reactions, which are one of the most frequently performed reactions . The synthesis of amide bonds is of immanent importance in organic and synthetic medicinal chemistry . The synthesis of this compound can be conducted in a flow mode .

Aplicaciones Científicas De Investigación

Anti-neuroinflammatory Effects : Grossamide demonstrates significant anti-neuroinflammatory effects by inhibiting pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in BV2 microglia cells. This suggests its potential as a therapeutic candidate for neurodegenerative diseases (Luo et al., 2017).

Phytochemical Research : this compound has been identified as a component in various plants, such as Hibiscus cannabinus and Capsicum annuum, indicating its widespread presence and importance in phytochemistry. This contributes to understanding the chemical diversity and potential pharmacological properties of plant compounds (Seca et al., 2001), (Yoshihara et al., 1981).

Cytotoxicity in Cancer Cells : this compound exhibited moderate cytotoxicity in cultured human prostate cancer cells, suggesting its potential in cancer research (Ma et al., 2002).

Antimelanogenic Activity : In a study on Colocasia antiquorum var. esculenta, a variant of colocasinol A and cis-grossamide K, along with other compounds, showed inhibitory effects on melanin production, indicating potential use in treatments for skin pigmentation disorders (Kim et al., 2010).

Synthetic Applications : The enantioselective total synthesis of this compound using a fully automated and scalable flow reactor has been described, highlighting its potential for large-scale synthesis and pharmaceutical applications (Baxendale et al., 2006).

Antiproliferative Activity : Biomimetic synthesis of dihydrobenzofuran neolignanamides, including this compound, was carried out, showing potent antiproliferative activity against several human cancer cells. This suggests its role in the development of cancer therapeutics (Cardullo et al., 2016).

Mecanismo De Acción

Target of Action

Grossamide, a representative lignanamide in hemp seed, primarily targets Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system and are involved in the activation of the NF-κB signaling pathway .

Mode of Action

This compound interacts with its targets by suppressing the TLR4-mediated NF-κB signaling pathways . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . Furthermore, it reduces the phosphorylation levels of the NF-κB subunit p65 and suppresses its translocation into the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR4-mediated NF-κB signaling pathway . By suppressing this pathway, this compound inhibits the secretion of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α), and decreases the level of LPS-mediated IL-6 and TNF-α mRNA .

Pharmacokinetics

It’s known that this compound is a natural product that can be isolated from fructus cannabis, the dried fruit of cannabis sativa l

Result of Action

This compound’s action results in significant anti-neuroinflammatory effects . It inhibits the secretion of pro-inflammatory mediators such as IL-6 and TNF-α, and decreases the level of LPS-mediated IL-6 and TNF-α mRNA . It also reduces the phosphorylation levels of NF-κB subunit p65 and suppresses its translocation into the nucleus .

Action Environment

The action of this compound can be influenced by environmental factors, particularly those that induce inflammation. For instance, lipopolysaccharide (LPS) stimulation can induce an inflammatory response in cells, which this compound can inhibit . .

Safety and Hazards

When handling Grossamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Direcciones Futuras

Grossamide has shown notable anti-inflammatory effects, suggesting its potential as a therapeutic candidate for inhibiting neuroinflammation in neurodegenerative diseases . These findings highlight the central role of immunometabolism of macrophages in its functional plasticity, inviting future study of the mode of action of anti-inflammatory drugs from the viewpoint of metabolic reprogramming .

Análisis Bioquímico

Biochemical Properties

Grossamide interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . This compound also interacts with Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), key components in the NF-κB signaling pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells . This results in a decrease in the secretion of pro-inflammatory cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms . It inhibits LPS-induced NF-κB activation and suppresses the translocation of NF-κB p65 into the nucleus . Furthermore, this compound markedly attenuates the LPS-induced expression of TLR4 and MyD88 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXVBRNXCRUHP-XALRPAEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318494 | |

| Record name | Grossamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-06-1 | |

| Record name | Grossamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grossamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grossamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GROSSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63RFK5Z1GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

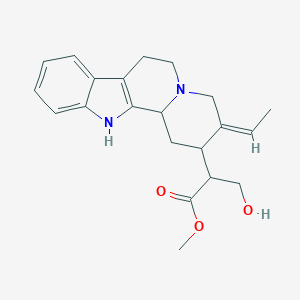

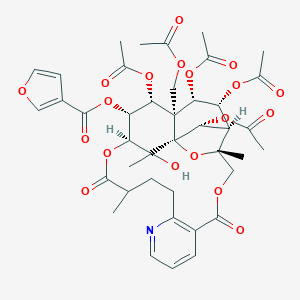

![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)

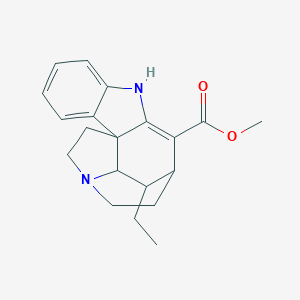

![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)

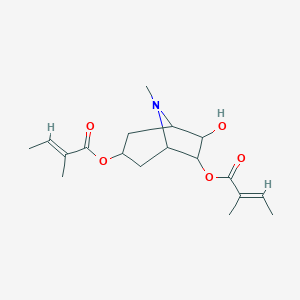

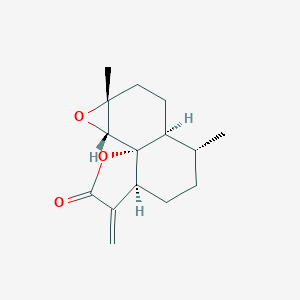

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)